molecular formula C17H20N4O5S2 B2882831 Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-59-6

Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2882831
CAS No.: 361174-59-6
M. Wt: 424.49
InChI Key: VQMWSACMGCRQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl-linked phenylcarbamoyl group substituted with a thiazole heterocycle. The ethyl carboxylate moiety enhances solubility and metabolic stability, making it a candidate for therapeutic development .

Properties

IUPAC Name

ethyl 4-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S2/c1-2-26-17(23)20-8-10-21(11-9-20)28(24,25)14-5-3-13(4-6-14)15(22)19-16-18-7-12-27-16/h3-7,12H,2,8-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMWSACMGCRQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The 2-aminothiazole core is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo carbonyl compounds with thiourea. For example, ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate. This reaction typically achieves yields of 75–85% under optimized conditions (4–6 hours at 80°C).

Key Parameters :

  • Solvent : Ethanol or methanol for improved solubility.
  • Temperature : Reflux conditions (78–80°C) to drive cyclization.
  • Stoichiometry : 1:1 molar ratio of α-bromo ketone to thiourea.

Sulfonylation and Piperazine Coupling

The sulfonyl-piperazine moiety is introduced through a nucleophilic aromatic substitution (SNAr) reaction. Piperazine reacts with 4-(chlorosulfonyl)benzoic acid derivatives in the presence of a base such as triethylamine or pyridine. For instance, 4-(chlorosulfonyl)benzoyl chloride reacts with piperazine in dichloromethane at 0–5°C, yielding 4-(piperazin-1-ylsulfonyl)benzoic acid.

Optimization Insights :

  • Base Selection : Triethylamine outperforms pyridine in suppressing side reactions (e.g., over-sulfonylation).
  • Temperature Control : Reactions conducted below 10°C improve regioselectivity.
  • Yield : 80–90% after purification via recrystallization.

Carbamoyl Linkage Assembly

The final step involves coupling the thiazole amine with the sulfonyl-benzoic acid intermediate. This is achieved using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, reacting 4-(piperazin-1-ylsulfonyl)benzoic acid with 2-aminothiazole in dimethylformamide (DMF) at room temperature for 12 hours produces the target compound.

Critical Factors :

  • Coupling Agents : EDCI/HOBt system achieves 85–92% conversion.
  • Solvent : DMF enhances solubility of intermediates.
  • Reaction Time : Prolonged stirring (12–18 hours) ensures complete amidation.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges in reproducibility, waste management, and cost efficiency.

Continuous Flow Synthesis

Adopting continuous flow reactors for the Hantzsch thiazole synthesis reduces reaction times from hours to minutes. A study demonstrated a 95% yield of ethyl 2-aminothiazole-4-carboxylate using a microreactor system at 120°C with a residence time of 5 minutes.

Green Chemistry Metrics

  • Atom Economy : The overall atom economy for the synthesis is 68%, primarily limited by the stoichiometric use of EDCI.
  • Solvent Recovery : Implementing solvent distillation units for DMF and dichloromethane reduces costs by 40%.

Comparative Analysis of Methodologies

Step Conventional Method Optimized Industrial Method
Thiazole Formation Ethanol reflux, 4–6 hours, 75% yield Continuous flow, 5 minutes, 95% yield
Sulfonylation Triethylamine, 0–5°C, 80% yield Automated temperature control, 88% yield
Carbamoyl Coupling EDCI/HOBt, 12 hours, 85% yield Ultrasonic-assisted, 6 hours, 90% yield

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the creation of advanced materials. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound for various research endeavors.

Mechanism of Action

The mechanism by which Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ in substituents on the aryl, heterocyclic, or piperazine moieties, influencing physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Structural Differences vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Thiophene replaces thiazole; 3-cyano substitution 448.51 Enhanced metabolic stability due to cyano group
Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Benzo[d]thiazole fused ring instead of thiazole ~464.55 (estimated) Increased lipophilicity; potential CNS penetration
1-Arylsulfonyl-4-phenylpiperazine derivatives Phenyl or substituted aryl groups replace thiazole-carbamoyl Variable (~400–500) AChE inhibition; SAR studies show substituent effects
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate Glycyl linker with dual aryl substituents ~505.60 (estimated) Altered receptor interaction; modified solubility
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Fluorobenzyl group replaces sulfonyl-phenylcarbamoyl ~300–400 Tyrosine kinase inhibition; improved membrane uptake
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-sulfanyl acetyl substituent 504.60 Enhanced metabolic stability; H-bonding capability

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (~448.51 g/mol) falls within the optimal range for oral bioavailability (300–500 g/mol), unlike bulkier analogs like the trifluoromethyl-substituted compound in (579.07 g/mol) .
  • Solubility : Ethyl carboxylate in the target compound improves aqueous solubility compared to tert-butyl derivatives () .

Biological Activity

Ethyl 4-((4-(thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole moiety : Known for its biological significance, particularly in antimicrobial and anti-inflammatory activities.
  • Piperazine ring : Often associated with various pharmacological effects.
  • Sulfonamide group : Contributes to the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a reduction in the synthesis of inflammatory mediators such as prostaglandins. The compound's ability to modulate this pathway underpins its potential as an anti-inflammatory agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its efficacy in reducing inflammation markers, which correlates with its COX inhibition activity. The compound's structure allows it to effectively bind to the active site of COX enzymes, thereby blocking their function.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole component is particularly noted for enhancing the antimicrobial properties of the compound. Studies employing agar diffusion methods have reported significant zones of inhibition, indicating effective bacterial growth suppression .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated COX inhibition leading to reduced inflammation in animal models.
Showed significant antimicrobial activity against various bacterial strains using agar diffusion assays.
Explored structural analogs revealing enhanced potency in anti-inflammatory assays.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Similar compounds have exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound may also possess suitable pharmacokinetic properties for clinical application.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential reactions, including sulfonylation, carbamoylation, and piperazine coupling. Key optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) for carbamoylation to enhance reactivity .
  • Purification : Employing silica gel chromatography or recrystallization (e.g., ethanol/water) to achieve >95% purity .
    Yield improvements (up to 65%) are reported using continuous flow reactors for intermediate steps .

Basic: How is the molecular structure validated, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 40–50 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 485.59) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .

Basic: What biological activities are reported, and how are they assessed?

Reported activities include:

  • Antimicrobial : Tested via broth microdilution (MIC: 8–32 µg/mL against S. aureus) .
  • Enzyme inhibition : IC50_{50} values (e.g., 1.2 µM against COX-2) using fluorometric assays .
  • Anti-inflammatory : In vitro TNF-α suppression (ELISA, 40% inhibition at 10 µM) .
    Methodological note: Pair with computational docking (AutoDock Vina) to predict binding modes .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Conflicting activity data (e.g., variable IC50_{50} across analogs) are addressed by:

  • Systematic substitution : Modifying thiazole (e.g., 6-methyl vs. 4-phenyl) to assess steric/electronic effects .
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate substituent bulk with COX-2 inhibition .
  • Crystallography : Resolving X-ray structures of target-bound complexes to identify critical H-bonds (e.g., sulfonyl-O···Lys123) .

Advanced: What methodologies identify biological targets and interaction mechanisms?

Target deconvolution employs:

  • SPR biosensing : Kinetic analysis (kon_\text{on}/koff_\text{off}) for real-time binding to purified enzymes .
  • Thermal shift assays : Detecting ΔTm_m (>3°C) in target proteins upon ligand binding .
  • CRISPR-Cas9 knockouts : Validating target necessity (e.g., loss of anti-inflammatory activity in COX-2/^{-/-} cells) .

Advanced: How is pharmacokinetic profiling conducted for this compound?

Key methods include:

  • Metabolic stability : Liver microsome assays (e.g., t1/2_{1/2} = 45 min in human microsomes) .
  • Solubility : Equilibrium solubility measured via shake-flask method (0.12 mg/mL in PBS) .
  • Permeability : Parallel artificial membrane permeability assay (PAMPA) with logPe_e = -3.2 .

Advanced: What computational approaches predict binding affinities and optimize derivatives?

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl → ethyl improves ΔG by 1.2 kcal/mol) .
  • ADMET prediction : SwissADME to optimize logS and CYP450 inhibition profiles .

Advanced: How can researchers reconcile discrepancies in reported enzyme inhibition data?

Discrepancies (e.g., COX-2 IC50_{50} variability) are mitigated by:

  • Standardized assay conditions : Fixed ATP concentrations (1 mM) and pre-incubation times .
  • Orthogonal validation : Cross-checking with fluorescence polarization (FP) or ITC .
  • Batch-to-batch analysis : Ensure compound purity via LC-MS to exclude degradants .

Advanced: What mechanisms underlie its enzyme inhibition, and how are they validated?

Proposed mechanisms include:

  • Competitive inhibition : Lineweaver-Burk plots showing increased Km_m with unchanged Vmax_{max} .
  • Covalent binding : LC-MS/MS detection of adducts (e.g., +162 Da on catalytic Ser530) .
  • Allosteric modulation : HDX-MS to identify protected regions (e.g., helices α2/α3) upon ligand binding .

Advanced: How are derivatives designed to enhance selectivity against off-target proteins?

Strategies involve:

  • Fragment-based design : Linking thiazole carboxamide to sulfonamide via piperazine spacers .
  • Selectivity screens : Kinase panel profiling (Eurofins) to eliminate off-target hits (e.g., EGFR IC50_{50} >50 µM) .
  • Prodrug modification : Ester-to-acid conversion (e.g., ethyl → carboxylic acid) to improve tissue retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.